molecular formula C12H9NO B1298859 4-(Pyridin-4-yl)benzaldehyde CAS No. 99163-12-9

4-(Pyridin-4-yl)benzaldehyde

Cat. No. B1298859
Key on ui cas rn: 99163-12-9
M. Wt: 183.21 g/mol
InChI Key: MBJXDIYHLGBQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541505B1

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride in CH2Cl2 (15 mL, 1M) is added, dropwise, DMSO (3 mL). The resulting solution is stirred for 5 minutes then a solution of 4-[pyridin-4-yl]-benzyl alcohol (2.80 g, 15 mmol) (reference example 13a) in CH2Cl2/DMSO (27 mL, 3:1 CH2Cl2/DMSO) is added dropwise. The resulting mixture is stirred 5 minutes then Et3N added (15 mL, 108 mmol) in one portion. The cold bath is removed and stirring continued for 15 minutes. The reaction mixture is then diluted with ethyl acetate, washed with water and then brine, dried over MgSO4 and concentrated. The crude, orange solid product is used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
CH2Cl2 DMSO
Quantity
27 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([CH2:21][OH:22])=[CH:19][CH:18]=2)=[CH:13][CH:12]=1.CCN(CC)CC>C(Cl)Cl.C(Cl)Cl.CS(C)=O>[N:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=2)=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(CO)C=C1
Name
CH2Cl2 DMSO
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl.CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture is then diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude, orange solid product is used without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N1=CC=C(C=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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